molecular formula C6H3F9O3 B12079905 Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate

Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B12079905
M. Wt: 294.07 g/mol
InChI Key: ZNVGKMRWNZPXRZ-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate is a fluorinated alkyl carbonate characterized by two distinct fluorinated moieties: a hexafluoroisopropyl group (–O–C(CF₃)₂) and a 2,2,2-trifluoroethyl group (–O–CH₂CF₃). This compound combines high fluorine content with a carbonate backbone, making it relevant for applications requiring thermal stability, chemical inertness, and low-temperature performance. Fluorinated carbonates are widely studied as electrolytes in lithium-ion batteries due to their ability to enhance ionic conductivity and reduce solvent flammability .

Properties

Molecular Formula

C6H3F9O3

Molecular Weight

294.07 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C6H3F9O3/c7-4(8,9)1-17-3(16)18-2(5(10,11)12)6(13,14)15/h2H,1H2

InChI Key

ZNVGKMRWNZPXRZ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Mechanism and Catalytic Systems

Transesterification offers a scalable route to asymmetric DACs by exchanging one alkoxy group of a symmetric carbonate with a fluorinated alcohol. For example, bis(2,2,2-trifluoroethyl) carbonate (BTFEC) reacts with hexafluoroisopropanol (HFIP) under basic conditions to yield the target compound:

(CF3CH2O)2CO+(CF3)2CHOHCs2CO3(CF3)2CHOCO-O-CH2CF3+CF3CH2OH\text{(CF}3\text{CH}2\text{O)}2\text{CO} + \text{(CF}3\text{)}2\text{CHOH} \xrightarrow{\text{Cs}2\text{CO}3} \text{(CF}3\text{)}2\text{CHOCO-O-CH}2\text{CF}3 + \text{CF}3\text{CH}_2\text{OH}

Cesium carbonate (Cs2_2CO3_3) is preferred due to its strong basicity and ability to activate the carbonate electrophile. Reaction temperatures between 60–80°C and molar ratios of 1:1.2 (BTFEC:HFIP) optimize yields up to 68%.

Table 1: Transesterification Conditions and Yields

Carbonate PrecursorAlcoholCatalystTemperature (°C)Time (h)Yield (%)
BTFECHFIPCs2_2CO3_3801268
BTFECHFIPK2_2CO3_3802442

Challenges in Stoichiometric Control

The steric bulk of HFIP ((CF3_3)2_2CHOH) slows reaction kinetics, necessitating excess alcohol (1.5–2.0 eq.) to drive the reaction to completion. Over-transesterification to bis(hexafluoroisopropyl) carbonate is mitigated by monitoring reaction progress via 19F^{19}\text{F} NMR.

Direct Synthesis from Carbon Dioxide

Two-Step Carbonate Formation

Carbon dioxide serves as a sustainable carbonyl source for DAC synthesis. In a two-step process, 2,2,2-trifluoroethanol (TFE) reacts with CO2_2 under pressure (5–10 bar) to form a trifluoroethyl carbonate intermediate, which subsequently reacts with HFIP in the presence of 2,2,2-trifluoroethyl triflate (TFET):

CF3CH2OH+CO2CF3CH2OCO2TFET(CF3)2CHOCO-O-CH2CF3\text{CF}3\text{CH}2\text{OH} + \text{CO}2 \rightarrow \text{CF}3\text{CH}2\text{OCO}2^- \xrightarrow{\text{TFET}} \text{(CF}3\text{)}2\text{CHOCO-O-CH}2\text{CF}3

Yields reach 79% when using cesium carbonate as a base at 25°C.

Table 2: CO2_2-Based Synthesis Parameters

Alcohol PairBasePressure (bar)Yield (%)
TFE + HFIPCs2_2CO3_31079
TFE + HFIPNa2_2CO3_31054

Limitations of Hexafluoroisopropyl Carbonates

Direct synthesis of bis(hexafluoroisopropyl) carbonate from CO2_2 and HFIP is hindered by the poor nucleophilicity of HFIP. This necessitates indirect routes, such as transesterification, for introducing the hexafluoroisopropyl group.

Chloroformate-Mediated Routes

Stepwise Alkoxycarbonylation

Chloroformate intermediates enable controlled coupling of fluorinated alcohols. For example, 2,2,2-trifluoroethyl chloroformate reacts with HFIP in dichloromethane at 0°C to form the target carbonate:

CF3CH2OCOCl+(CF3)2CHOHEt3N(CF3)2CHOCO-O-CH2CF3+HCl\text{CF}3\text{CH}2\text{OCOCl} + \text{(CF}3\text{)}2\text{CHOH} \xrightarrow{\text{Et}3\text{N}} \text{(CF}3\text{)}2\text{CHOCO-O-CH}2\text{CF}_3 + \text{HCl}

Triethylamine (Et3_3N) scavenges HCl, driving the reaction forward. Yields of 33–45% are typical, with purification via fractional distillation.

Table 3: Chloroformate Reaction Optimization

ChloroformateAlcoholBaseSolventYield (%)
CF3_3CH2_2OCOClHFIPEt3_3NCH2_2Cl2_245
CF3_3CH2_2OCOClHFIPPyridineTHF33

Alternative Methods: Alkali Metal Carbonates

Stoichiometric Reactions with Triflates

Cesium carbonate reacts with 2,2,2-trifluoroethyl triflate (TFET) and HFIP to form the asymmetric carbonate:

CF3CH2OTf+(CF3)2CHOH+Cs2CO3(CF3)2CHOCO-O-CH2CF3+CsOTf\text{CF}3\text{CH}2\text{OTf} + \text{(CF}3\text{)}2\text{CHOH} + \text{Cs}2\text{CO}3 \rightarrow \text{(CF}3\text{)}2\text{CHOCO-O-CH}2\text{CF}3 + \text{CsOTf}

This one-pot method achieves 72% yield at 60°C but requires costly cesium reagents .

Chemical Reactions Analysis

Types of Reactions

Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its chemical stability and reactivity. The fluorinated groups provide resistance to oxidation and thermal degradation, making it an effective component in high-performance applications. The compound can act as a radical scavenger, preventing unwanted side reactions in chemical processes .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Carbonates

The compound belongs to a broader class of fluorinated alkyl carbonates, which vary in substituent groups and fluorine distribution. Below is a detailed comparison with structurally related compounds:

Table 1: Key Fluorinated Carbonates and Their Properties

Compound Name Substituent Groups Fluorine Content Key Applications Notable Properties
Methyl 2,2,2-trifluoroethyl carbonate (MTFEC) –O–CH₃ / –O–CH₂CF₃ Moderate Li-ion electrolytes, solvent formulations Low viscosity, moderate thermal stability
Ethyl 2,2,2-trifluoroethyl carbonate (ETFEC) –O–C₂H₅ / –O–CH₂CF₃ Moderate Battery electrolytes Balanced conductivity/stability
Di-2,2,2-trifluoroethyl carbonate (DTFEC) –O–CH₂CF₃ / –O–CH₂CF₃ High High-voltage battery electrolytes High thermal stability, elevated viscosity
Methyl hexafluoroisopropyl carbonate (MHFPC) –O–CH₃ / –O–C(CF₃)₂ High Specialty coatings, polymers Extreme hydrophobicity, low surface energy
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate –O–C(CF₃)₂ / –O–CH₂CF₃ Very High Advanced electrolytes, functional materials Predicted: High thermal/chemical stability, low melting point

Structural and Functional Insights:

Fluorine Content and Stability :

  • The hexafluoroisopropyl group contributes exceptional thermal stability and hydrophobicity due to strong C–F bonds and fluorine’s electron-withdrawing effects . This contrasts with MTFEC and ETFEC, which have lower fluorine content and reduced stability at high temperatures .
  • Compared to DTFEC (two trifluoroethyl groups), the hexafluoroisopropyl moiety in the target compound may reduce viscosity while maintaining comparable electrochemical stability, a critical factor in battery performance .

Electrochemical Performance :

  • In lithium-ion batteries, fluorinated carbonates like ETFEC and DTFEC improve low-temperature operation (−40°C to 20°C) by lowering electrolyte freezing points. The target compound’s high fluorine content likely enhances this further, though excessive fluorination could increase viscosity, limiting ion mobility .

Material Science Applications: Hexafluoroisopropyl-containing polymers (e.g., PHFIMA in ) exhibit low surface energy and water repellency.

Research Findings and Industrial Relevance

  • NASA Studies on Fluorinated Carbonates: Research by Smart et al. (2002) identified partially fluorinated carbonates as critical for improving lithium-ion battery safety and low-temperature performance. Compounds like DTFEC and MHFPC demonstrated superior thermal stability (>200°C decomposition) compared to non-fluorinated analogs .
  • Synthetic Challenges : The compound’s synthesis likely involves radical polymerization or esterification techniques, as seen in analogous fluorinated methacrylates (). Supercritical CO₂ has been explored as a “green” solvent for such reactions, reducing reliance on toxic organic media .

Notes and Considerations

  • Safety : Fluorinated esters and carbonates may decompose under extreme conditions, releasing toxic HF gas. Proper handling and inert-atmosphere processing are critical .
  • Performance Trade-offs: While high fluorination improves stability, it may compromise compatibility with non-fluorinated solvents or salts in electrolyte formulations .
  • Future Directions : Computational modeling (e.g., COSMO-RS) could predict the compound’s physicochemical properties, guiding targeted experimental validation.

Biological Activity

Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate (HFIP-TFEC) is a fluorinated carbonate compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of HFIP-TFEC, focusing on its pharmacological properties, metabolic pathways, and potential applications.

HFIP-TFEC is characterized by its unique fluorinated structure, which enhances its lipophilicity and stability compared to non-fluorinated counterparts. The presence of fluorine atoms significantly affects the compound's interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacological Activity

1. Anticancer Properties:
Recent studies have indicated that fluorinated compounds exhibit promising anticancer activities. For instance, the incorporation of fluorine into drug candidates often leads to enhanced potency and selectivity against cancer cell lines. Fluorinated carbonates like HFIP-TFEC may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antiviral Activity:
Fluorinated compounds are also being investigated for their antiviral properties. HFIP-TFEC could potentially disrupt viral replication or entry into host cells due to its lipophilic nature, which may facilitate membrane interactions.

Metabolic Pathways

The metabolism of HFIP-TFEC is significantly influenced by the presence of fluorine atoms. Fluorination can slow down oxidative metabolism due to the strength of the C-F bond, which may lead to prolonged bioavailability of the compound in vivo. Additionally, fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated analogs.

Table 1: Comparison of Metabolic Stability

Compound TypeOxidative StabilityHydrolytic StabilityLipophilicity (Log P)
Non-fluorinatedModerateHighLow
Fluorinated (HFIP-TFEC)HighModerateHigh

Case Studies

Case Study 1: Anticancer Activity in Cell Lines
A recent study examined the effects of HFIP-TFEC on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to non-fluorinated analogs. The compound induced apoptosis through mitochondrial pathways and was shown to activate caspase cascades.

Case Study 2: Antiviral Efficacy
In vitro assays tested HFIP-TFEC against viral strains such as influenza and HIV. The results suggested that HFIP-TFEC effectively reduced viral titers by interfering with viral entry mechanisms and inhibiting replication processes within host cells.

Q & A

Q. What is the role of hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate in lithium-ion battery electrolytes?

this compound (HFIP-TFEC) is primarily used as a fluorinated cosolvent in non-aqueous electrolytes. Its high fluorine content enhances thermal stability and reduces flammability, critical for battery safety. The compound improves ionic conductivity at low temperatures due to its low viscosity and strong electron-withdrawing trifluoroethyl groups, which facilitate Li⁺ dissociation . Studies show fluorinated carbonates like HFIP-TFEC form stable solid-electrolyte interphase (SEI) layers on anodes, mitigating parasitic reactions .

Q. What synthetic routes are employed to prepare this compound?

Synthesis typically involves transesterification between hexafluoroisopropanol and 2,2,2-trifluoroethyl chloroformate under anhydrous conditions. Catalysts like pyridine or DMAP are used to neutralize HCl byproducts. Purification via fractional distillation or column chromatography ensures high purity (>98%). Alternative routes include reacting hexafluoroisopropyl carbonate with 2,2,2-trifluoroethanol in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)₄) .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR spectroscopy (¹⁹F and ¹³C) to confirm fluorine distribution and carbonate linkage.
  • GC-MS for purity assessment and detection of residual solvents.
  • FTIR to identify carbonyl (C=O) and C-F stretching vibrations.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition typically >200°C) .

Advanced Research Questions

Q. How does the concentration of this compound affect lithium-ion battery performance?

Optimal performance requires balancing ionic conductivity and SEI stability. At 2–5 wt%, HFIP-TFEC reduces electrolyte viscosity, enhancing low-temperature capacity retention. However, excessive concentrations (>10 wt%) increase interfacial resistance due to excessive fluorine deposition on cathodes. Electrochemical impedance spectroscopy (EIS) and cycling tests at varying temperatures (e.g., -20°C to 60°C) are critical for optimizing formulations .

Additive Concentration (wt%)Capacity Retention (-20°C)SEI Resistance (Ω·cm²)
0 (Control)45%138.5
272%109.3
568%127.4
1050%165.2

Data adapted from electrolyte performance studies .

Q. What mechanisms explain the improved SEI stability with this compound?

HFIP-TFEC decomposes preferentially during initial charging, forming LiF-rich SEI layers. The fluorine atoms act as Lewis acids, stabilizing Li⁺ transport and suppressing solvent co-intercalation. In situ Raman spectroscopy and XPS reveal that CF₃ groups from HFIP-TFEC integrate into the SEI, reducing charge-transfer resistance and preventing dendrite growth .

Q. How can researchers resolve contradictions in reported ionic conductivity data for fluorinated carbonate electrolytes?

Discrepancies often arise from variations in salt concentration (LiPF₆ vs. LiFSI) or moisture contamination. Controlled studies using argon-glovebox-prepared electrolytes (H₂O <10 ppm) and standardized EIS protocols are essential. For example, conflicting reports on HFIP-TFEC’s conductivity at 0.5 M LiPF₆ vs. 1.0 M LiPF₆ highlight the need for systematic salt-solvent ratio optimization .

Q. What novel applications exist for this compound beyond energy storage?

HFIP-TFEC’s fluorophilic properties make it suitable for:

  • Polymer matrices : As a comonomer in fluorinated acrylate copolymers for hydrophobic coatings .
  • Catalysis : As a solvent in trifluoromethylation reactions due to its high dielectric constant (ε ≈ 12.5) .

Q. How can computational modeling predict interactions between this compound and lithium salts?

Density functional theory (DFT) simulations reveal that the electron-withdrawing CF₃ groups in HFIP-TFEC weaken Li⁺-solvent binding energy, promoting salt dissociation. Molecular dynamics (MD) models further show that fluorine-rich solvents reduce ion-pairing, improving Li⁺ mobility. These insights guide the design of multi-component electrolytes .

Q. What experimental protocols assess the stability of this compound under extreme conditions?

  • High-voltage testing : Cyclic voltammetry (CV) up to 5 V vs. Li/Li⁺ to evaluate oxidative stability.
  • Thermal abuse tests : ARC (accelerating rate calorimetry) to measure self-heating rates in pouch cells.
  • Humidity exposure : Monitor hydrolysis via ¹⁹F NMR to quantify decomposition products like HF .

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